Methacrolein-13C
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Overview
Description
Methacrolein-13C is a biochemical used for proteomics research . It has a molecular formula of C3C13H6O and a molecular weight of 71.08 .
Synthesis Analysis
Methacrolein (MAL) is synthesized via the aldol condensation of formaldehyde and propionaldehyde . In one study, L-proline was used as the catalyst for this reaction . The catalytic activity of the reaction system was found to be closely related to the competition between the main reaction synthesizing MAL and the side reaction producing 2-methyl-2-pentenal . Another study used diethylammonium acetate as an acid–base bifunctional catalyst to facilitate the formation of methacrolein .Chemical Reactions Analysis
The aldol condensation is a very important reaction in forming new C=C bonds and is an attractive way to extend the carbon chain of a molecule . In the synthesis of Methacrolein, formaldehyde and propionaldehyde undergo aldol condensation .Mechanism of Action
Safety and Hazards
Future Directions
Hyperpolarized 13C MRI is an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . The potential roles and emerging clinical applications of HP [1-13C]pyruvate MRI will be highlighted . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
Properties
IUPAC Name |
2-methyl(113C)prop-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNJBCKSHOAVAJ-LBPDFUHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[13CH]=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857958 |
Source
|
Record name | 2-Methyl(1-~13~C)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119514-41-8 |
Source
|
Record name | 2-Methyl(1-~13~C)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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